Table 1: Natural Plant Sources of Deguelin
| Plant Source | Family | Part Containing this compound | Traditional Use |
|---|---|---|---|
| Mundulea sericea (Willd.) A. Chev. | Fabaceae | Bark [1] [2] | Insecticide, Traditional Medicine |
| Derris trifoliata Lour. | Fabaceae | Roots [1] [2] | Fish Poison, Insecticide |
| Derris elliptica (Wall.) Benth. | Fabaceae | Roots [3] | Commercial Insecticide (Cubé Resin) |
| Tephrosia vogelii Hook. F. | Fabaceae | Young Leaves [1] [2] | Fish Poison, Pesticide |
| Millettia pachycarpa Benth. | Fabaceae | Seeds [1] [2] | Insecticide |
This compound is a natural rotenoid belonging to the flavonoid family, structurally characterized by a rigid pentacyclic framework comprising five rings (A-E) [1]. The compound's chemical definition is (7aS,13aS)-13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6ʹ,5ʹ-3]pyran-7(7aH)-one, with a molecular formula of C₂₃H₂₂O₆ and a molecular weight of 394.42 Da [2] [4]. The A-ring contains methoxy groups at positions C9 and C10 that are crucial for biological activity, while the DE-ring system forms a distinctive pharmacophore essential for maintaining overall bioactivity [1] [5]. Despite its biological significance, the extraction efficiency of natural this compound from plant materials remains insufficient for large-scale applications, making chemical synthesis a viable and efficient alternative [1].
This compound demonstrates multifaceted anticancer activity by simultaneously targeting multiple critical signaling pathways and cellular processes, making it a promising multi-target agent against various malignancies [1] [2].
Diagram 1: Key Signaling Pathways Targeted by this compound in Cancer Cells
This compound's multi-target mechanism disrupts cancer cell proliferation and survival.
Table 2: Molecular Targets and Anticancer Mechanisms of this compound
| Target Category | Specific Targets | Observed Effects |
|---|---|---|
| Signaling Pathways | PI3K/Akt, NF-κB, Wnt, AMPK, MAPK/ERK [1] [4] | Suppressed proliferation, induced apoptosis [1] |
| Apoptosis Regulators | Caspase-3, -8, -9; Survivin [1] | Activation of apoptotic pathways [1] |
| Cell Cycle Regulators | Cyclin D1, Cyclin E, p27, pRb [1] [6] | G1/S and G2/M phase arrest [1] [6] |
| Angiogenesis Factors | HIF-1α, VEGF, VEGFR, PECAM-1 [1] [5] | Inhibition of tumor angiogenesis [1] |
| Metastasis Markers | MMPs, FAK [1] | Suppressed invasion and metastasis [1] |
| Chaperone Proteins | Hsp90 (C-terminal domain) [1] [5] | Degradation of oncogenic client proteins [1] |
| Enzymes | Ornithine Decarboxylase (ODC) [2] | Reduced polyamine synthesis, decreased Rac1 activity [2] |
The PI3K/AKT pathway represents one of the most significantly inhibited pathways by this compound. In DA-resistant prolactinoma cells, this compound concentration-dependently inhibited cell viability with IC₅₀ values of 0.1518 µM in GH3 cells and 0.2381 µM in MMQ cells, effectively suppressing prolactin synthesis and promoting apoptosis through inhibition of the PI3K/AKT/CREB3L1 axis [2]. This compound also directly binds to and inhibits Ornithine Decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby competitively inhibiting putrescine production and reducing levels of active Rac1 [2].
As an Hsp90 inhibitor, this compound uniquely targets the C-terminal ATP-binding domain rather than the N-terminal domain targeted by most conventional Hsp90 inhibitors, potentially offering a distinct toxicity profile [1] [5]. This binding disrupts the Hsp90 chaperone function, leading to proteasomal degradation of client proteins including HIF-1α, Akt, and other oncogenic drivers [5].
Protocol: Cell Viability and Proliferation Assays
Protocol: Apoptosis Analysis via Flow Cytometry
Protocol: Cell Cycle Analysis
Protocol: Murine Xenograft Models
Protocol | Allergic Airway Inflammation Model (for Anti-inflammatory Studies)
Protocol | Computational Docking and Dynamics
Protocol | Ornithine Decarboxylase (ODC) Activity Assay
A significant challenge in this compound's therapeutic development is its potential neurotoxicity. This compound inhibits mitochondrial complex I (ubiquinone oxidoreductase), leading to impaired mitochondrial function and cellular damage in dopaminergic neurons [1] [4]. This inhibition results in Parkinsonian-like syndromes through inhibition of tyrosine hydroxylase and activation of the Src/STAT signaling pathway, which promotes phosphorylation of α-synuclein - a key event in Parkinson's disease pathogenesis [1]. These effects occur particularly at elevated concentrations, limiting this compound's clinical application [1] [5].
Diagram 2: Structural Modification Strategies for this compound Derivatives
Rational structural optimization of this compound aims to reduce toxicity while maintaining efficacy.
Table 3: this compound Derivatives and Their Improved Profiles
| Compound | Structural Features | Biological Activity | Toxicity Profile |
|---|---|---|---|
| L80 [1] [5] | Modified B/C rings, targets Hsp90 C-terminal domain | Maintains antiproliferative and apoptotic activity; disrupts Hsp90 chaperone cycle [1] [5] | Markedly reduced cytotoxicity in HT-22 cells compared to this compound [1] |
| SH-1242 [1] | Optimized C7 position substituents | Significant antitumor efficacy in vivo [1] | Substantially minimized neurotoxic effects [1] |
| Compound 36 [5] | Preserved 2,2-dimethyl-2H-chromene moiety and methoxy groups | Cytotoxicity IC₅₀ of 0.14 μM against H1299 cell line [5] | Not specified |
| Compound 37 [5] | Modified D/E ring framework | Cytotoxicity IC₅₀ of 0.49 μM against H1299 cell line [5] | Not specified |
Research indicates that the 2,2-dimethyl-2H-chromene moiety and methoxy groups at the C9 and C10 positions are critical for this compound's activity [5]. Modifications at the C7 position significantly affect the compound's antitumor efficacy against cancer cells [1]. The development of derivatives focusing on the C-terminal domain of Hsp90 rather than the N-terminal domain has yielded compounds with reduced toxic effects while maintaining anticancer activity [1].
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route |
|---|---|---|
| Mean Residence Time (MRT) | 6.98 h | Intravenous (0.25 mg/kg) [4] |
| Terminal Half-Life (t₁/₂) | 9.26 h | Intravenous (0.25 mg/kg) [4] |
| Area Under Curve (AUC) | 57.3 ng·h/mL | Intravenous (0.25 mg/kg) [4] |
| Total Clearance (Cl) | 4.37 L/h·kg | Intravenous (0.25 mg/kg) [4] |
| Volume of Distribution (Vss) | 30.46 L/kg | Intravenous (0.25 mg/kg) [4] |
| Elimination Route | Feces: 58.1%; Urine: 14.4% (within 5 days) | Intragastric (4 mg/kg) [4] |
| Tissue Distribution (i.v.) | Heart > fat > mammary gland > colon > liver > kidney > brain > lung [4] | Intravenous |
| Tissue Distribution (i.g.) | Perirenal fat > heart > mammary gland > colon > kidney > liver > lung > brain > skin [4] | Intragastric |
In rats, this compound demonstrates a relatively long terminal half-life of approximately 9.26 hours following intravenous administration, with a large volume of distribution (30.46 L/kg at steady state) indicating extensive tissue penetration [4]. The compound is primarily eliminated through fecal excretion (58.1% within 5 days), with urinary excretion accounting for only 14.4% of the administered dose [4]. Tissue distribution studies reveal significant concentration in heart tissue and adipose deposits following both intravenous and intragastric administration, while distribution to the brain is relatively limited [4].
Despite this compound's promising anticancer potential, several challenges remain before its clinical translation:
The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is common in cancer [1]. Deguelin exerts a potent inhibitory effect on this pathway through several interconnected mechanisms:
The following diagram illustrates how this compound targets the PI3K/Akt pathway:
This compound inhibits the PI3K/Akt pathway via Hsp90 binding and direct Akt suppression.
The NF-κB pathway is a master regulator of inflammation, cell survival, and proliferation. This compound effectively blocks the activation of this pathway [3] [5]:
This compound also interferes with the Wnt/β-catenin pathway, which is crucial for cell fate and is often hyperactive in cancers:
Recent studies provide robust experimental data and methodologies validating this compound's mechanisms. The following table summarizes key experimental findings from a 2025 study on dopamine agonist-resistant prolactinomas [4].
| Experimental Method | Cell Lines / Model | Key Findings |
|---|---|---|
| CCK-8 Cell Viability Assay | GH3, MMQ rat prolactinoma cells | IC₅₀: 0.1518 µM (GH3), 0.2381 µM (MMQ); concentration-dependent inhibition [4] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Cell culture supernatants, animal serum | Significant reduction in prolactin (PRL) secretion after this compound treatment [4] |
| Flow Cytometry | GH3, MMQ cells | Promotion of apoptosis and induction of cell cycle arrest [4] |
| Network Pharmacology & Transcriptomic Analysis | GH3 cells | Identified Ornithine Decarboxylase (ODC) as a direct target; PI3K/AKT signaling as crucial pathway [4] |
| In Vivo Xenograft Study | GH3 xenograft in nude mice | Administered 4 mg/kg this compound (i.p., every other day for 2 weeks); significantly inhibited tumor growth; reduced AKT phosphorylation and CREB3L1 levels in tumors [4] |
Based on the cited study, here is a detailed methodology for evaluating this compound's effects in vitro [4]:
Despite its promising profile, the clinical development of this compound faces challenges, primarily concerning its potential neurotoxicity. This compound inhibits mitochondrial complex I, which can lead to Parkinsonian-like symptoms [3] [5]. Current research is focused on structural optimization to create derivatives with improved safety profiles.
Key experiments establishing deguelin's mechanism involve assessing mitochondrial function, cell viability, and genetic rescue.
The table below consolidates key quantitative findings from experimental studies.
| Experimental Model/Cell Type | Key Finding | Reported Values / Dosages |
|---|---|---|
| Pten-/-, Trp53-/- Fibroblasts [1] | Selective killing of Pten-null cells vs. wild-type | Up to 500-fold higher selectivity for Pten-null cells [1] |
| Vemurafenib-Resistant Melanoma (A2058R, A375R) [2] | Inhibition of cell proliferation | Effective at micromolar (µM) concentrations in viability assays [2] |
| Oxygen Consumption Rate (OCR) [1] | Inhibition of mitochondrial respiration | Strong blockade at various concentrations in intact/permeabilized cells [1] |
| C. elegans Lifespan [4] | Lifespan extension | Extended lifespan at 1-10 µM in a dose-dependent manner [4] |
This compound's inhibition of complex I acts as a central trigger, leading to energy crisis and signaling rewiring that is particularly lethal to cancer cells. The following diagram maps out its multifaceted mechanism of action.
This compound's primary inhibition of mitochondrial complex I triggers a cascade of metabolic and signaling disruptions.
This compound's mechanism presents a promising blueprint for targeting incurable cancers, but challenges remain for its clinical translation.
Deguelin features a rigid pentacyclic framework (rings A-E) [1] [2]. The DE-ring system forms a dimethylbenzopyran structure that acts as a distinctive pharmacophore, while the methoxy groups on the A-ring are critical for its bioactivity [1] [2]. The C7 position on the structure is particularly sensitive to modifications, which greatly influence antitumor efficacy [1] [2].
Research has explored several strategies to optimize this structure [1]:
The table below summarizes the key structural features and their roles in this compound's bioactivity.
| Structural Feature | Role in Bioactivity & SAR Insights |
|---|---|
| A-ring (with Methoxy groups) | The methoxy groups at the C9 and C10 positions are crucial for activity. Their removal significantly reduces potency [3]. |
| DE-ring (2,2-dimethyl-2H-chromene) | This moiety is a critical pharmacophore. Its modification or removal leads to a substantial loss of activity [3]. |
| C7 Position | Modifications at this position greatly affect the compound's antitumor efficacy against cancer cells [1] [2]. |
| BC Rings | As six-membered heterocycles, these rings have garnered attention for functional optimization due to their potential for modification [1] [2]. |
SAR studies have yielded several promising derivatives with improved therapeutic profiles. The following diagram illustrates the core-deguelin structure and key modification sites.
This compound's core structure and key modification sites leading to promising derivatives like L80, SH-1242, and SH-14 [1] [4].
To establish SAR, researchers use a suite of biochemical and cellular assays. The workflow for a typical this compound derivative evaluation study can be visualized as follows.
The typical workflow for evaluating this compound derivatives progresses from synthesis to in vivo models [4].
This compound exerts its anticancer effects by modulating multiple oncogenic signaling pathways. Its activity is largely attributed to its function as a natural Hsp90 inhibitor, disrupting the chaperone's function and leading to the proteasomal degradation of its client proteins [1] [3]. The following diagram summarizes its complex mechanism of action.
This compound's multifaceted anticancer mechanism involves Hsp90 inhibition, downstream pathway modulation, and ROS generation [1] [5] [6].
The quantitative effects of this compound on these pathways in various cancer models are summarized below.
| Cancer Model (Cell Line) | Key Findings & Quantitative Effects |
|---|---|
| Lung Cancer (NCI-1975) | Induced ROS; IC₅₀ of 42.6 µM; suppression of p-Akt and activation of Caspase-3; effects partially reversed by antioxidant NAC [5]. |
| Triple-Negative Breast Cancer (MDA-MB-231) | Inhibited tumor growth in vivo at 2-4 mg/kg; downregulated p-Akt, p-ERK, NF-κB, c-Myc, and Survivin [6]. |
| Non-Small Cell Lung Cancer (H460) | At 50-100 nM, induced degradation of Hsp90 client proteins (e.g., HIF-1α, Akt) via RPPA analysis [4]. |
The future of this compound research lies in further optimizing its scaffold. Promising strategies include leveraging virtual screening to discover novel chemotypes that bind the Hsp90 C-terminal domain [7] and refining existing derivatives to fully separate anticancer efficacy from neurotoxic effects.
The following table summarizes key parameters and findings from recent in vivo studies utilizing this compound in various cancer xenograft models.
| Tumor Model | Dosing Regimen | Reported Efficacy | Primary Findings | Citation |
|---|---|---|---|---|
| Prolactinoma (GH3 cells) | 4 mg/kg, IP injection, every other day for 2 weeks. | Significantly inhibited tumor growth. | Reduced AKT phosphorylation and CREB3L1 levels in treated xenografts. | [1] |
| Non-Small Cell Lung Cancer (PC9 cells) | 4 mg/kg, Oral gavage, 3 days per week (on days 1, 3, 5) for 3 weeks. | Displayed significant antitumor ability. | Upregulated tumor suppressor genes PTEN and KLF4. | [2] |
| Various Cancers (Endothelial Progenitor Cells) | 2 mg/kg (Administration route not specified in excerpt). | Suppressed tumor growth and lung metastasis. | Inhibited the incorporation of bone marrow-derived EPCs into tumor vessels. | [3] |
| Esophageal Squamous Cell Carcinoma | Dosage not fully specified in excerpt; confirmed in vivo anti-tumor effect. | Inhibited growth of ESCC tumor xenografts. | Identified as an Aurora B kinase inhibitor; blocked phosphorylation of histone H3. | [4] |
Here is a detailed methodology based on the most comprehensive protocol from the study on dopamine agonist-resistant prolactinoma [1].
The diagram below integrates the experimental workflow with the key molecular mechanisms of this compound identified in these studies.
To strengthen the translational potential of this compound, future studies could focus on:
I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on any of the methodologies, please feel free to ask.
This compound is a natural rotenoid isolated from several plant species including Mundulea sericea (Leguminosae) and Derris trifoliata Lour. that demonstrates potent antitumor effects across various cancer types. This compound possesses a unique tricyclic fused skeleton (benzopyran-fused-pyran-benzopyran structure) with a molecular weight of 394.42 Da, which serves as the foundation for its diverse biological activities [1]. This compound has emerged as a promising chemopreventive agent due to its ability to simultaneously target multiple intracellular signaling pathways, effectively inhibiting cancer cell proliferation, promoting apoptosis, impeding angiogenesis, and preventing metastasis at multiple critical points in tumor development [1]. The compound's multimodal mechanism of action makes it particularly valuable for oncology research, especially in the context of treatment-resistant cancers where conventional therapies often fail.
The significance of this compound in current cancer research stems from its potent activity against various malignancies that demonstrate resistance to standard treatments. For instance, in dopamine agonist-resistant prolactinomas—which present a significant clinical challenge due to their unresponsiveness to first-line therapies—this compound ranked among the top 10 most potent agents in high-throughput drug screening across eight organoid platforms, effectively suppressing tumor growth in seven of the eight models [1]. Similarly, this compound has demonstrated efficacy against colorectal cancer, lung squamous cell carcinoma, and non-small cell lung cancer, where current targeted therapies provide limited benefit [2] [3] [4]. This broad-spectrum activity, combined with its favorable toxicity profile observed in xenograft models, positions this compound as an attractive candidate for further therapeutic development and mechanistic studies [2].
This compound induces apoptosis through multiple interconnected signaling pathways, demonstrating its capacity to target cancer cells via several simultaneous mechanisms. One well-characterized pathway involves the activation of p38 MAPK signaling, which has been specifically documented in colorectal cancer cells. When CRC cell lines (SW620 and RKO) were treated with this compound, researchers observed significant phosphorylation and activation of p38 MAPK, followed by upregulation of pro-apoptotic proteins including cleaved caspase-3 and cleaved PARP, along with downregulation of anti-apoptotic proteins Bcl-2 and survivin [2] [3]. The critical role of p38 MAPK in this process was confirmed through inhibition experiments using SB203580 (a specific p38 MAPK inhibitor), which substantially attenuated this compound-induced proliferative inhibition and apoptosis, providing compelling evidence that p38 MAPK activation is essential for this compound's pro-apoptotic effects in colorectal cancer models [2].
Another significant mechanism involves this compound's impact on the PI3K/AKT signaling axis, which has been observed across multiple cancer types. In prolactinoma cells, this compound was shown to inhibit the PI3K/AKT/CREB3L1 pathway while simultaneously targeting ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis [1]. This dual action resulted in reduced cell viability and increased apoptosis in both GH3 and MMQ prolactinoma cell lines. Additionally, in lung cancer cells, this compound has been demonstrated to induce a ROS-driven Akt pathway inhibition, where the compound stimulates generation of reactive oxygen species that subsequently lead to decreased Akt phosphorylation and activation of caspase-3-mediated apoptosis [5]. This effect was partially reversible with the antioxidant N-acetyl-cysteine (NAC), supporting the involvement of oxidative stress in this compound's mechanism of action [5].
Galectin-1 Dependent Apoptosis in Lung SCC: this compound induces apoptosis in lung squamous cell carcinoma cells through downregulation of galectin-1, a β-galactoside-binding protein highly expressed in various malignancies. Reduced galectin-1 expression leads to suppression of the Ras/Raf/ERK pathway, creating a pro-apoptotic environment. Experimental evidence confirms that galectin-1 overexpression attenuates this compound-induced apoptosis, while galectin-1 knockdown sensitizes cancer cells to this compound treatment, demonstrating this pathway's critical role [4].
Cell Cycle Arrest and Anti-Angiogenic Effects: Beyond direct apoptosis induction, this compound influences cell cycle progression and tumor angiogenesis. The compound has been shown to cause cell cycle arrest at specific checkpoints, further inhibiting tumor proliferation. Additionally, this compound acts as an antiangiogenic agent by targeting hypoxia-inducible factor-1α (HIF-1α), disrupting the tumor's ability to develop new blood vessels necessary for growth and metastasis [2].
Table 1: Key Signaling Pathways in this compound-Induced Apoptosis
| Pathway | Molecular Targets | Biological Outcome | Cancer Models |
|---|---|---|---|
| p38 MAPK | Phospho-p38 MAPK ↑, Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ | Cell cycle arrest, Apoptosis induction | Colorectal cancer [2] [3] |
| PI3K/AKT/CREB3L1 | p-AKT ↓, CREB3L1 ↓, ODC ↓, Putrescine ↓ | Reduced cell viability, Growth inhibition, Apoptosis | Prolactinoma [1] |
| ROS/Akt | Intracellular ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ | Oxidative stress, Apoptosis | Non-small cell lung cancer [5] |
| Galectin-1/Ras/Raf/ERK | Galectin-1 ↓, H-Ras ↓, p-ERK ↓ | Apoptosis induction, Growth suppression | Lung squamous cell carcinoma [4] |
The pro-apoptotic efficacy of this compound has been quantitatively demonstrated across numerous cancer types using standardized assays. In colorectal cancer models, this compound treatment resulted in a time-dependent and dose-dependent induction of apoptosis, with significant apoptosis observed at concentrations in the micromolar range [2]. Similarly, in prolactinoma cell lines, this compound exhibited potent anti-proliferative effects with IC50 values of 0.1518 μM for GH3 cells and 0.2381 μM for MMQ cells as measured by CCK-8 assay [1]. These values indicate remarkable potency against dopamine agonist-resistant prolactinomas, a particularly challenging clinical variant. The consistency of this compound's effects across diverse cancer lineages underscores its broad-spectrum antitumor properties and potential utility against various malignancies.
In lung cancer models, this compound demonstrated significant dose-responsive cytotoxicity against multiple cell lines. For NCI-1975 non-small cell lung cancer cells, the IC50 was determined to be 42.6 μM, while NCI-H446 small cell lung cancer cells showed slightly greater sensitivity with an IC50 of 38.3 μM [5]. Importantly, in lung squamous cell carcinoma models, this compound induced apoptosis through the previously mentioned galectin-1 mediated pathway, with efficacy observed at concentrations ranging from 0.1 to 1 μM in both SK-MES-1 and NCI-H520 cell lines [4]. The differential sensitivity across cancer types suggests tissue-specific uptake or pathway activation, highlighting the importance of dose optimization for specific experimental systems.
The translational potential of this compound is supported by compelling in vivo evidence from xenograft mouse models. In colorectal cancer studies, oral administration of this compound at 4 mg/kg significantly suppressed tumor growth in subcutaneous xenograft models without obvious toxicity [2]. Similarly, in prolactinoma xenograft models, this compound administration (4 mg/kg, intraperitoneally, every other day for two weeks) significantly inhibited tumor growth with corresponding reductions in both AKT phosphorylation and CREB3L1 levels in treated xenografts [1]. These findings demonstrate that this compound retains its anti-tumor efficacy in complex physiological environments while maintaining a favorable safety profile at therapeutic doses, addressing a critical concern in cancer drug development.
Table 2: Quantitative Pro-Apoptotic Effects of this compound Across Cancer Models
| Cancer Type | Cell Line/Model | Key Assays | Effective Concentrations/IC50 | Key Apoptotic Markers |
|---|---|---|---|---|
| Colorectal Cancer | SW620, RKO | CCK-8, Annexin V/PI Flow Cytometry, Western Blot | Dose-dependent effects (0.1-1 μM) | Cleaved caspase-3 ↑, Cleaved PARP ↑, Bcl-2 ↓, Survivin ↓ [2] [3] |
| Prolactinoma | GH3, MMQ | CCK-8, CellTiter-Glo, Flow Cytometry | IC50: 0.1518 μM (GH3), 0.2381 μM (MMQ) | ODC activity ↓, Putrescine ↓, p-AKT ↓ [1] |
| Non-Small Cell Lung Cancer | NCI-1975 | MTT, EdU/Hoechst staining, Flow Cytometry | IC50: 42.6 μM | ROS ↑, p-Akt ↓, Cleaved caspase-3 ↑ [5] |
| Lung Squamous Cell Carcinoma | SK-MES-1, NCI-H520 | WST-8, Annexin V/PI Flow Cytometry, Western Blot | 0.1-1 μM | Galectin-1 ↓, H-Ras ↓, p-ERK ↓, Bax/Bcl-2 ratio ↑ [4] |
| In Vivo Models | SW620 xenograft, GH3 xenograft | Tumor volume measurement, TUNEL, Western Blot | 4 mg/kg (oral or intraperitoneal) | Tumor growth inhibition ↑, TUNEL-positive cells ↑ [2] [1] |
The following workflow illustrates the key steps in the Annexin V/Propidium Iodide apoptosis assay protocol:
Essential Reagents:
Equipment:
Cell Preparation and Treatment:
Cell Harvesting:
Cell Staining:
Incubation and Analysis:
Proper data analysis begins with establishing a robust gating strategy to accurately distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. Using single-stained controls (Annexin V only and PI only), set compensation to account for potential spectral overlap between FITC and PI channels [8] [7]. Establish quadrants on the dot plot (Annexin V-FITC vs PI) based on negative control (untreated) cells, where the majority population appears in the lower left quadrant (double negative) [9].
The interpretation criteria for quadrant analysis follows these principles:
For accurate quantification, collect sufficient events (typically 10,000 events per sample within the live cell gate) to ensure statistical reliability [8]. The apoptotic index is commonly calculated as the percentage of cells in both early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) [2]. When reporting results, include both the individual population percentages and the total apoptotic index to provide comprehensive assessment of this compound's pro-apoptotic effects.
Statistical analysis should include three independent experimental replicates with results presented as mean ± standard error of the mean (SEM) [2]. Appropriate statistical tests (Student's t-test for comparing two groups or ANOVA with multiple comparisons for more than two groups) should be applied to determine significance between treatment conditions [2]. Representative dot plots from flow cytometry analysis should be included to visually demonstrate the dose-dependent shifts in cell populations following this compound treatment.
Calcium Concentration: The binding of Annexin V to phosphatidylserine is calcium-dependent, making it critical to avoid buffers containing EDTA or other calcium chelators during sample preparation [8]. Always verify that your binding buffer contains the recommended 2.5 mM CaCl2 concentration [7].
Timing Considerations: Analyze samples immediately (within 1 hour) after staining completion due to adverse effects on cell viability from prolonged exposure to PI [8] [7]. The progression of apoptosis continues ex vivo, so delayed analysis may yield artificially elevated late apoptotic/necrotic populations.
Handling of Adherent Cells: Use gentle trypsinization protocols, as overtrypsinization can damage the phospholipid membrane and cause false positive Annexin V staining [9]. Include serum in the trypsin neutralization step to preserve membrane integrity.
Appropriate Controls: Comprehensive controls are essential for accurate data interpretation. Include unstained cells, single-stained controls (Annexin V only and PI only) for compensation settings, and both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls for apoptosis induction [6] [7].
High Background Staining: If excessive non-specific binding occurs, optimize washing steps and verify buffer composition. High background can also result from excessive antibody concentrations or inadequate blocking [9].
Weak Annexin V Signal: Weak fluorescence may result from insufficient Annexin V concentration, expired reagents, or incorrect calcium concentration in binding buffer. Ensure proper storage of reagents and prepare fresh buffers for each experiment [9].
Excessive PI Positive Cells: If the majority of cells appear PI positive without corresponding Annexin V staining, this may indicate primary necrosis due to overly harsh treatment conditions or cellular trauma during processing. Optimize this compound concentration and exposure time, and ensure gentle cell handling throughout the protocol [9].
Inconsistent Staining Between Replicates: Inconsistent results typically stem from variations in cell counting, staining volumes, or incubation times. Standardize cell density across samples and use precise pipetting techniques to maintain consistency [8] [9].
The comprehensive protocol outlined in this document provides researchers with a robust methodology for investigating this compound-induced apoptosis using Annexin V/propidium iodide staining coupled with flow cytometric analysis. The multimodal mechanism of this compound—engaging p38 MAPK, PI3K/AKT, ROS/Akt, and galectin-1/Ras/Raf/ERK pathways—makes it a compelling candidate for continued investigation against various malignancies, particularly those with resistance to conventional therapies [2] [1] [5]. The quantitative data summarized from multiple studies demonstrates consistent dose-dependent pro-apoptotic activity across diverse cancer models, supporting its potential therapeutic utility.
When implementing this protocol, researchers should prioritize optimization of this compound concentrations and exposure times for their specific cellular models, as sensitivity varies considerably between cancer types [2] [1] [5]. The inclusion of appropriate pathway-specific inhibitors (e.g., SB203580 for p38 MAPK inhibition) or antioxidants (e.g., NAC for ROS scavenging) can provide mechanistic insights when investigating this compound's mode of action in particular experimental systems [2] [5]. As this compound continues to be investigated in preclinical models, this standardized apoptosis detection protocol will facilitate comparison of results across studies and contribute to the systematic evaluation of its therapeutic potential.
This compound, a natural rotenoid isolated from plants such as Mundulea sericea, Derris trifoliata Lour., and Tephrosia vogelii Hook. F., has emerged as a promising anticancer agent with significant chemopreventive potential [1]. This compound exhibits a unique pentacyclic structure characterized by a rigid framework of five rings, with the DE-ring framework functioning as a distinctive pharmacophore essential for maintaining its biological activity [1]. This compound demonstrates potent antitumor effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, anti-angiogenic activity, and inhibition of metastasis across various cancer types [1] [2].
The compound's ability to simultaneously target multiple oncogenic signaling pathways makes it particularly valuable for oncology research, especially for aggressive cancer subtypes that often develop resistance to conventional therapies [2]. Research has demonstrated that this compound exerts its anticancer effects at nanomolar concentrations, with studies showing dose-dependent inhibition of cancer cell proliferation in both in vitro and in vivo models [3] [4]. Notably, this compound has shown efficacy against triple-negative breast cancer (TNBC), multiple myeloma, prolactinomas, and other malignancies that present significant treatment challenges in clinical settings [3] [4] [5].
This compound induces cell cycle arrest through complex interactions with multiple signaling pathways that regulate cellular proliferation and division. The compound demonstrates remarkable versatility in its mechanism of action, targeting different phases of the cell cycle depending on the cancer type and cellular context. Research has identified that this compound primarily modulates the G1/S and G2/M checkpoints through regulation of key cyclins, CDKs, and associated signaling cascades [6] [4]. These effects are mediated through this compound's ability to simultaneously engage multiple molecular targets, including PI3K/Akt, MAPK, NF-κB, and HSP90 pathways, creating a coordinated response that ultimately leads to cell cycle arrest [1] [2].
At the molecular level, this compound has been shown to downregulate cyclin D1 and cyclin E expression, both critical regulators of G1/S transition [6]. Computational studies have revealed that this compound and its derivatives interact with the inhibitory sites of cyclin D1 and cyclin E, with molecular dynamics simulations demonstrating stable binding configurations that interfere with their normal functions [6]. Additionally, this compound targets ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby disrupting intracellular signaling necessary for cell cycle progression [3]. The compound also modulates the PI3K/AKT/CREB3L1 pathway, further contributing to its antiproliferative effects [3].
The specific mechanisms through which this compound induces cell cycle arrest vary significantly across different cancer types, demonstrating context-dependent activity that researchers must consider when designing experiments. In multiple myeloma cells, this compound primarily induces G2/M phase arrest through modulation of Akt and p38 MAPK signaling pathways, resulting in the accumulation of cells in the G2/M phase and subsequent growth inhibition [4]. Conversely, in endothelial progenitor cells (EPCs) involved in tumor vasculogenesis, this compound causes G1 phase arrest without significant apoptosis, affecting the expression of phosphorylated pRb and E2F transcription factors that control the G1/S transition [7].
In prolactinoma cells, particularly those resistant to dopamine agonists, this compound demonstrates potent activity by concurrently targeting the PI3K/AKT/CREB3L1 pathway and ornithine decarboxylase, leading to both G1 and G2/M arrest depending on concentration and exposure time [3]. For triple-negative breast cancer cells, this compound interferes with EGFR and c-Met signaling pathways, downregulating downstream targets such as p-STAT3, c-Myc, and survivin, which collectively contribute to cell cycle disruption [5]. This cell-type specificity highlights the importance of selecting appropriate model systems when studying this compound's effects on the cell cycle.
Table 1: Key Signaling Pathways Targeted by this compound in Different Cancer Types
| Cancer Type | Primary Cell Cycle Arrest Phase | Key Signaling Pathways Affected | Critical Molecular Targets |
|---|---|---|---|
| Multiple Myeloma | G2/M | Akt, p38 MAPK | p53, p21, cyclin B1, Cdc2 [4] |
| Prolactinoma | G1 and G2/M | PI3K/AKT/CREB3L1, ODC | CREB3L1, ornithine decarboxylase [3] |
| Triple-Negative Breast Cancer | G1 | c-Met, EGFR, NF-κB | p-STAT3, c-Myc, survivin [5] |
| Endothelial Progenitor Cells | G1 | FAK-Integrin-ILK | pRb phosphorylation, E2F [7] |
| Various Cancers | G1/S | HSP90, Cyclin-CDK | Cyclin D1, cyclin E [1] [6] |
Proper cell culture techniques and standardized treatment conditions are fundamental for obtaining reproducible results when studying this compound-induced cell cycle arrest. Researchers should begin with well-characterized cell lines appropriate for their specific research questions, with multiple myeloma (U266), prolactinoma (GH3 and MMQ), triple-negative breast cancer (MDA-MB-231, MDA-MB-468, BT-549, BT-20), and endothelial progenitor cells representing common model systems used in this compound research [3] [4] [5].
Cell Culture Maintenance:
This compound Preparation and Treatment:
Flow cytometry represents the gold standard method for quantifying this compound-induced cell cycle arrest, providing precise distribution of cells across different cell cycle phases. This protocol outlines a comprehensive approach for analyzing this compound-treated cells using propidium iodide (PI) staining and flow cytometry, adaptable to various cancer cell models.
Cell Harvesting and Fixation:
Staining and Analysis:
Understanding the molecular mechanisms underlying this compound-induced cell cycle arrest requires comprehensive analysis of cell cycle regulatory proteins and their expression patterns. This protocol describes methods for investigating this compound's effects on key cyclins, CDKs, and signaling pathways involved in cell cycle control.
Western Blot Analysis:
Quantitative RT-PCR Analysis:
Systematic quantification of cell cycle parameters provides critical insights into this compound's ant proliferative effects and potential mechanisms of action. The following table summarizes typical cell cycle distribution patterns observed across different cancer models following this compound treatment, highlighting the cell-type specific responses that researchers can expect when working with this compound.
Table 2: Cell Cycle Distribution Patterns Following this compound Treatment in Different Cancer Models
| Cell Type | This compound Concentration | Treatment Duration | G0/G1 Phase Change | S Phase Change | G2/M Phase Change | Reference |
|---|---|---|---|---|---|---|
| Multiple Myeloma (U266) | 18 μM | 24 h | Decrease: ~15% | Decrease: ~10% | Increase: ~25% | [4] |
| Prolactinoma (GH3) | 0.2381 μM (IC₅₀) | 48 h | Variable | Variable | Variable | [3] |
| Endothelial Progenitor Cells | 100 nM | 24 h | Increase: ~20% | Decrease: ~15% | Minimal Change | [7] |
| Triple-Negative Breast Cancer (MDA-MB-231) | 500 nM | 72 h | Increase: ~25% | Decrease: ~20% | Minimal Change | [5] |
Comprehensive molecular profiling enhances understanding of this compound's mechanism of action and provides biomarkers for assessing its efficacy. The table below summarizes representative changes in key cell cycle regulators following this compound treatment across different experimental models, serving as reference points for researchers analyzing their own data.
Table 3: Representative Changes in Cell Cycle Regulators Following this compound Treatment
| Cell Cycle Regulator | Multiple Myeloma | Prolactinoma | Triple-Negative Breast Cancer | Endothelial Progenitor Cells |
|---|---|---|---|---|
| Cyclin D1 | ↓ Downregulated [6] | ↓ Downregulated [3] | ↓ Downregulated [6] | ↓ Downregulated [7] |
| Cyclin E | ↓ Downregulated [6] | ↓ Downregulated [3] | ↓ Downregulated [6] | ↓ Downregulated [7] |
| p21 | ↑ Upregulated [4] | Variable | ↑ Upregulated [6] | Not Reported |
| p27 | ↑ Upregulated [4] | ↑ Upregulated [3] | ↑ Upregulated [6] | Not Reported |
| Phospho-Rb | ↓ Downregulated [4] | ↓ Downregulated [3] | ↓ Downregulated [5] | ↓ Downregulated [7] |
| Cdc2 | ↓ Downregulated [4] | Not Reported | Not Reported | Not Reported |
| Cyclin B1 | ↓ Downregulated [4] | Not Reported | Not Reported | Not Reported |
Successful analysis of this compound-induced cell cycle arrest requires careful experimental design and methodological optimization. Based on published research, several key considerations can enhance data quality and reproducibility:
Dose-Response Relationships: Implement comprehensive dose-ranging studies for each new cell model, as this compound's effects show significant concentration dependence. Typical effective concentrations range from nano-molar to low-micromolar levels depending on cell type, with prolactinoma cells (IC₅₀: 0.1518-0.2381 μM) showing particular sensitivity compared to other models [3] [4].
Time-Course Analysis: Conduct detailed time-course experiments to capture dynamic changes in cell cycle distribution, as this compound's effects evolve over time. Most studies analyze effects at 24, 48, and 72 hours to establish temporal patterns [4] [5].
Combination Treatments: Explore this compound's interactions with conventional chemotherapeutic agents and targeted therapies, as research indicates potential synergistic effects. For example, this compound has been shown to sensitize cancer cells to doxorubicin and enhance radiation response [4] [8].
Validation Methods: Correlate flow cytometry data with other assessment methods, including clonogenic assays, cell viability assays (MTT, CCK-8), and morphological analysis to obtain comprehensive understanding of this compound's effects [3] [4].
Researchers may encounter several technical challenges when studying this compound-induced cell cycle arrest. The following strategies address common issues:
High Background in Flow Cytometry: Ensure proper cell washing after fixation and before staining to reduce background fluorescence. Include RNase treatment in the staining protocol to prevent RNA contamination that can artificially increase the G0/G1 peak.
Variable Efficacy Across Cell Lines: Account for cell-type specific sensitivities by conducting pilot studies to establish appropriate this compound concentrations and treatment durations for each model system.
Solvent Toxicity Concerns: Maintain ethanol concentrations below 0.1% in all treatment conditions and include proper vehicle controls to distinguish this compound-specific effects from potential solvent toxicity [5].
Molecular Analysis inconsistencies: Use multiple reference genes for qRT-PCR normalization and include loading controls for Western blotting to ensure accurate quantification of molecular changes.
To facilitate implementation of the methodologies described in this document, the following diagrams provide visual overviews of key experimental workflows and signaling pathways relevant to studying this compound-induced cell cycle arrest.
Diagram 1: Experimental workflow for analyzing this compound-induced cell cycle arrest, covering key stages from cell culture to data interpretation.
Diagram 2: Key signaling pathways and molecular mechanisms through which this compound induces cell cycle arrest in various cancer models.
This compound represents a promising multi-targeted agent for cancer research and potential therapeutic development, with its ability to induce cell cycle arrest through modulation of critical regulatory pathways. The protocols and analytical approaches outlined in this document provide researchers with comprehensive methodologies for investigating this compound's effects on cell cycle progression across various experimental models. By implementing these standardized techniques—including flow cytometry, molecular analyses, and comprehensive data interpretation—researchers can generate robust, reproducible data that advances our understanding of this compound's mechanism of action and potential applications in oncology.
The cell-type specific responses to this compound treatment highlighted in this document underscore the importance of careful model selection and methodological optimization when designing studies. Furthermore, the quantitative reference data provided offers valuable benchmarks for comparing results across different laboratory settings. As research on this compound and its derivatives continues to evolve, these application notes and protocols will serve as a foundation for standardized assessment of its cell cycle modulatory activities, potentially facilitating the development of more effective this compound-based therapeutic strategies for cancer treatment.
This compound, a natural rotenoid isolated from plants such as Mundulea sericea, has emerged as a promising chemopreventive agent with potent antitumor activity across various cancer types, including lung, pancreatic, and breast cancers [1] [2]. This compound exerts its profound anticancer effects primarily through induction of apoptosis and regulation of critical survival pathways in cancer cells. Research has demonstrated that this compound specifically targets the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in human cancers [1] [3]. The strategic targeting of this pathway makes this compound a particularly attractive candidate for therapeutic development, especially for cancers characterized by hyperactive Akt signaling.
The molecular mechanisms underlying this compound's activity involve a sophisticated interplay between reactive oxygen species (ROS) generation and subsequent inhibition of pro-survival signaling. This compound treatment significantly elevates intracellular ROS levels, creating an oxidative stress environment that cancer cells—already operating under elevated intrinsic ROS stress—are poorly equipped to handle [1]. This ROS surge serves as an upstream signal that suppresses Akt phosphorylation at key regulatory sites, effectively deactivating this critical survival pathway. The resulting cascade includes mitochondrial dysfunction, activation of executioner caspases, and ultimately programmed cell death through both caspase-dependent and independent mechanisms [1] [4]. This multi-faceted approach to inducing cancer cell death while minimizing toxicity to normal cells underscores this compound's potential as a targeted therapeutic agent.
The foundation of reliable Western blot data begins with optimal sample preparation. For this compound treatment experiments, plate cancer cells (e.g., NCI-1975 lung cancer cells or Mia PaCa-2 pancreatic cancer cells) at appropriate density and allow them to adhere overnight. Treat cells with This compound concentrations ranging from 5-100 μM for 6-48 hours, based on experimental objectives [1] [2]. Include control groups treated with vehicle alone and consider co-treatment with 5-10 mM N-acetyl-cysteine (NAC) when investigating ROS-dependent mechanisms [1]. For protein extraction, aspirate media and wash cells with ice-cold phosphate-buffered saline (PBS). Lyse cells using RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status [5]. Incubate on ice for 10-30 minutes with occasional vortexing, then centrifuge at 14,000-17,000 × g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay [5].
Prepare samples by diluting lysates in Laemmli sample buffer containing 50-100 mM dithiothreitol (DTT) as reducing agent [5]. Denature samples by heating at 95-100°C for 5-10 minutes. Load 10-40 μg of total protein per lane, alongside pre-stained molecular weight markers for accurate size determination. Underloading may result in weak signals, while overloading can cause distortion and poor resolution of bands. For phosphorylated protein detection (e.g., p-Akt), include positive and negative controls to validate antibody specificity and experimental conditions.
Protein separation is achieved through SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Select appropriate gel percentages based on target protein sizes: 4-12% Bis-Tris gradient gels work well for most applications, effectively separating proteins ranging from 10-250 kDa [5]. For optimal resolution of caspase-3 (17/19 kDa fragments) and Akt (≈60 kDa), 10-15% gels are recommended. Prepare running buffer (e.g., Tris-Glycine: 25 mM Tris, 192 mM glycine, 0.1% SDS, pH 8.3) and load samples into wells. Run gels at constant voltage (80-120 V for mini-gels) until the dye front approaches the bottom, typically 90-120 minutes.
For protein transfer to membranes, standard wet transfer systems are preferred for optimal recovery, especially for high molecular weight proteins. Prepare transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol) and pre-wet PVDF membranes in methanol before assembling the transfer stack. Transfer at constant current (200-400 mA) for 60-90 minutes at 4°C to prevent overheating. After transfer, verify efficiency by staining the membrane with Ponceau S or using total protein stains like Coomassie or fluorescent dyes [6]. These quality control steps confirm uniform transfer and equal loading across lanes before proceeding to immunodetection.
Blocking is a critical step to minimize non-specific antibody binding. Incubate membranes with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation. BSA (3-5%) is particularly recommended for phospho-specific antibodies [5]. Prepare primary antibodies in appropriate blocking buffer with sodium azide (0.01-0.02%) if planning to reuse antibodies. Key antibodies for this compound studies include:
Incubate membranes with primary antibodies with gentle shaking overnight at 4°C for optimal results. The following day, wash membranes 3-5 times for 5 minutes each with TBST. Prepare secondary antibodies conjugated to horseradish peroxidase (HRP) or fluorescent dyes in blocking buffer at manufacturer-recommended dilutions (typically 1:2000-1:10000 for HRP conjugates). Incubate for 1 hour at room temperature with gentle agitation, followed by 3-5 washes with TBST.
For detection, chemiluminescence remains the gold standard for most applications. For HRP-conjugated antibodies, use enhanced chemiluminescence (ECL) substrates according to manufacturer instructions. Expose membranes to imaging system with multiple exposure times to ensure signals fall within the linear dynamic range [6]. For multiplexing targets of similar molecular weights, consider fluorescent detection with dye-conjugated secondary antibodies (e.g., IRDye 680RD and 800CW), which allows simultaneous detection of multiple targets without membrane stripping [6].
Accurate quantification of Western blot data requires careful attention to the linear range of detection and appropriate normalization strategies. Capture images using a digital imaging system capable of linear signal detection across 3-4 orders of magnitude, avoiding signal saturation at both high and low expression levels [6]. Use image analysis software (ImageJ, Image Studio, or manufacturer-specific software) to measure band intensity. Subtract local background from each band of interest and normalize signals using appropriate loading controls.
For this compound studies, employ a hierarchical normalization approach: first normalize phospho-protein signals (e.g., p-Akt) to their corresponding total protein (e.g., total Akt), then normalize these ratios to loading controls (e.g., α-tubulin or total protein staining) [6]. This two-tiered approach controls for both sample loading and potential changes in total protein expression. When analyzing cleaved caspase-3, note that the antibody detects the activated fragments (17/19 kDa) but not the full-length protein (35 kDa) [7]. Normalize cleaved caspase-3 signals to loading controls and express as fold-change relative to untreated controls.
Successful this compound treatment typically demonstrates a dose-dependent decrease in p-Akt levels accompanied by a concomitant increase in cleaved caspase-3 [1]. The IC50 values for this compound vary by cell type but generally fall in the range of 38-55 μM [1]. When investigating ROS-dependent mechanisms, note that co-treatment with the antioxidant NAC should partially reverse this compound's effects on both p-Akt suppression and caspase-3 activation [1]. This partial reversal confirms the involvement of oxidative stress in this compound's mechanism of action.
The timing of apoptotic events following this compound treatment follows a predictable sequence: Akt dephosphorylation typically occurs within 3-6 hours, followed by caspase-3 activation at 6-12 hours, and finally morphological evidence of apoptosis at 12-24 hours [1] [2]. Include both temporal and dose-response analyses in experimental designs to capture the full dynamics of this compound action. For pancreatic cancer models, note that this compound also inhibits protective autophagy, potentially enhancing the efficacy of conventional chemotherapeutics like doxorubicin [2]. This autophagy inhibition manifests as accumulation of LC3-II and p62 proteins on Western blots.
Table 1: this compound Effects on Cancer Cells from Experimental Studies
| Cancer Type | Cell Lines | Key Effects | IC50 Values | Proposed Mechanism |
|---|---|---|---|---|
| Lung Cancer | NCI-1975, NCI-H446 | Dose-dependent apoptosis; ROS generation; p-Akt suppression; Caspase-3 activation | 38.3-42.6 μM | ROS-mediated Akt pathway inhibition [1] |
| Pancreatic Cancer | Mia PaCa-2, Panc-1 | Apoptosis induction; Autophagy inhibition; Enhanced doxorubicin sensitivity | Not specified | Caspase-3/PARP cleavage; LC3-II/p62 accumulation [2] |
| Breast Cancer | MDA-MB-231, MDA-MB-468 | Promotion of apoptosis; Regulation of PI3K/Akt pathway | Not specified | Caspase-3 and caspase-9 activation [3] |
Table 2: Key Antibodies and Dilutions for this compound Mechanism Studies
| Target | Host Species | Recommended Dilution | Supplier/Reference | Expected Band Sizes |
|---|---|---|---|---|
| Cleaved Caspase-3 (Asp175) | Rabbit | 1:1000 (WB) | Cell Signaling #9661 [7] | 17/19 kDa (activated fragments) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 (WB) | Multiple commercial sources | ≈60 kDa |
| Total Akt | Rabbit | 1:1000 (WB) | Multiple commercial sources | ≈60 kDa |
| α-Tubulin | Mouse | 1:2000-1:5000 (WB) | Multiple commercial sources | ≈50 kDa |
| PARP | Rabbit | 1:1000 (WB) | Multiple commercial sources | 116 kDa (full-length); 89 kDa (cleaved) |
Inconsistent p-Akt results often stem from incomplete phosphatase inhibition during sample preparation. Ensure fresh phosphatase inhibitors are added to lysis buffer immediately before use, and process samples quickly on ice to maintain phosphorylation status [5]. For weak caspase-3 signals, verify that the antibody specifically detects cleaved fragments rather than full-length protein, and consider extending treatment times to allow for sufficient apoptosis development [7]. High background noise can be addressed by optimizing blocking conditions—try different blocking agents (BSA vs. non-fat milk) and increase wash stringency by adding 0.1% Tween-20 to TBS [5].
When studying ROS-dependent mechanisms, include appropriate controls such as NAC co-treatment and consider directly measuring ROS levels using fluorescent probes like H2DCF-DA to confirm this compound's oxidative effects [1]. For autophagy analysis in pancreatic cancer models, include chloroquine controls to validate autophagy flux measurements and distinguish between induced autophagy versus blocked degradation [2]. Always run full protein gels rather than truncated ones to detect potential protein isoforms or degradation products that might impact interpretation.
Dose-response experiments are essential for establishing appropriate this compound concentrations for specific cell models. Begin with a broad range (1-100 μM) and narrow based on observed effects [1]. Time-course analyses should capture early signaling events (Akt dephosphorylation at 2-6 hours) and later apoptotic markers (caspase-3 cleavage at 12-24 hours) [1] [2]. For combination studies with chemotherapeutics like doxorubicin, perform matrix experiments with varying concentrations and sequences of administration to identify synergistic interactions [2].
When comparing multiple cell lines, normalize this compound sensitivity to baseline ROS levels and antioxidant capacity, as these factors significantly influence cellular response [1]. Include positive controls for apoptosis (e.g., staurosporine) and pathway inhibition (e.g., PI3K/Akt inhibitors) to validate experimental conditions and antibody performance. For translationally relevant models, consider implementing 3D culture systems or patient-derived organoids, as these may more accurately recapitulate therapeutic responses observed in vivo [4].
Deguelin, a natural rotenoid, is recognized for its potent chemopreventive and antitumor properties. A key mechanism of its action is the inhibition of tumor angiogenesis, notably through the suppression of Endothelial Progenitor Cells (EPCs), which are bone-marrow-derived cells crucial for de novo blood vessel formation in tumors. This application note consolidates the experimental protocols and key findings from foundational studies, providing a methodological guide for researchers aiming to investigate the anti-angiogenic effects of this compound [1].
The core finding is that this compound, at low nanomolar concentrations, effectively inhibits EPC function—including proliferation, migration, and incorporation into new vessels—without inducing apoptosis. This effect is mediated through the disruption of focal adhesion dynamics and cell cycle arrest, making EPCs a specific vascular target for this compound [1].
The anti-angiogenic effects of this compound on EPCs have been quantified across multiple functional assays. The table below summarizes the primary findings from in vitro and in vivo studies.
Table 1: Summary of this compound's Effects on EPC Function and Tumor Progression
| Assay/Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Significance/Notes |
|---|---|---|---|---|
| Proliferation | BM-derived EPCs (in vitro) | 50 nM, 100 nM | ~50-60% inhibition | Dose-dependent; EPCs more sensitive than HUVECs/HDLECs [1] |
| Colony Formation | BM-derived c-kit+/sca-1+ MNCs | 100 nM | Significant reduction in small and large CFUs | Attenuates self-renewal and differentiation [1] |
| Migration | Modified Boyden chamber assay | 100 nM | Significant reduction | Short-term assay (5h), effect independent of proliferation impact [1] |
| Tube Incorporation | EPCs co-cultured with HUVECs on Matrigel | 100 nM | Reduced incorporation into tube-like structures | Specific to EPC incorporation, not HUVEC tube formation itself [1] |
| Cell Cycle | EPCs (in vitro) | 100 nM (24h) | G1 phase arrest | Increased p53; decreased Cyclin D1 and pRb phosphorylation [1] |
| Tumor Growth & Metastasis | Mouse xenograft model | 2 mg/kg (in vivo) | Suppressed tumor growth and lung metastasis | Reduced tumor-induced circulating EPCs [1] |
| Tumor Vasculogenesis | GFP+ BM-MNC transplanted mice | 2 mg/kg (in vivo) | Reduced BM-derived EPC incorporation into tumor vessels | Co-localization of CD31 and GFP decreased [1] |
This section outlines detailed methodologies for key assays used to evaluate this compound's effects on EPCs.
This compound inhibits EPC function primarily by targeting focal adhesion and actin dynamics, which are essential for cell adhesion, spreading, and migration.
Figure 1: this compound disrupts EPC function by suppressing the FAK-ILK signaling axis, leading to impaired actin remodeling and focal adhesion formation.
Furthermore, this compound induces G1 cell cycle arrest in EPCs by modulating key regulatory proteins. This is characterized by an increase in p53 expression and a concomitant decrease in Cyclin D1 levels and phosphorylation of retinoblastoma (pRb) protein [1].
Figure 2: this compound halts EPC proliferation by inducing G1 phase cell cycle arrest through p53 elevation and suppression of cyclin D1/pRb pathway.
The data demonstrates that this compound is a potent inhibitor of tumor-induced vasculogenesis, specifically by targeting EPCs at doses that do not cause apoptosis. This suggests a favorable therapeutic window where this compound can disrupt the tumor's blood supply without systemic toxicity associated with killing mature endothelial cells [1].
Deguelin is a natural rotenoid with demonstrated chemopreventive and anti-tumorigenic properties [1] [2] [3]. Its action against Endothelial Progenitor Cells (EPCs) is a key mechanism for its anti-angiogenic and anti-metastatic effects [1].
EPCs are bone-marrow-derived cells critical for postnatal neovascularization, a process tumors hijack for blood vessel formation [1] [4]. The EPC Colony-Forming Assay (EPC-CFA) is a key method for quantifying functional EPCs, distinguishing between primitive small-EPC-CFUs and definitive large-EPC-CFUs with high proliferative and vasculogenic activity [1] [4]. This compound specifically targets these functional EPCs to inhibit tumor growth and metastasis [1].
The table below summarizes the key inhibitory effects of this compound on EPC functions from the referenced study [1].
| EPC Function Assayed | Effect of this compound (100 nM) | Key Experimental Findings |
|---|---|---|
| Proliferation | Significant inhibition | ~50-60% reduction in proliferation vs. ~10% in mature HUVECs [1]. |
| Colony Formation | Significant reduction | Dose-dependent decrease in primitive (small) and definitive (large) EPC-CFUs [1]. |
| Migration | Significant inhibition | Dose-dependent reduction in migrating cells in a modified Boyden chamber assay [1]. |
| Adhesion | Significant impairment | Reduced adhesion capacity of EPCs to endothelial cell monolayers [1]. |
| Tube Formation | Significant suppression | Impaired incorporation of EPCs into tube-like networks when co-cultured with HUVECs [1]. |
| Cell Cycle | G1 Phase Arrest | Increased p53 expression; suppressed Cyclin D1 and phosphorylated pRb [1]. |
| In Vivo Tumor Growth | Significant suppression | Reduced tumor growth, lung metastasis, and circulating EPCs in mouse xenograft model (2 mg/kg) [1]. |
Here are the standardized protocols for key experiments based on the search results.
This protocol is adapted from methods used to demonstrate this compound's effect [1] [4].
These protocols are based on experiments measuring this compound's impact [1].
This compound inhibits EPC function primarily by disrupting focal adhesion dynamics and actin remodeling, which are critical for EPC migration, adhesion, and incorporation into vessels [1]. The following diagram illustrates this molecular mechanism and the broader anticancer context.
Diagram 1: Molecular mechanisms of this compound against EPCs and cancer cells. The primary pathway shows this compound's specific action on EPC focal adhesions and actin dynamics [1]. The broader context shows its well-established pro-apoptotic, cell-cycle-arresting, and anti-angiogenic effects [3].
I hope these comprehensive application notes and protocols are helpful for your research. Should you require further details on a specific assay or mechanistic pathway, please feel free to ask.
This compound, a natural rotenoid, exhibits potent chemopreventive and antitumor activity across various cancers. Its ability to target multiple oncogenic signaling pathways makes it a promising candidate for combination therapy, especially to combat chemoresistance. A primary research focus is combining this compound with paclitaxel, a first-line chemotherapeutic agent, to overcome paclitaxel resistance in aggressive cancers like ovarian cancer [1] [2].
Recent studies demonstrate that this compound can resensitize paclitaxel-resistant ovarian cancer cells to treatment. The proposed mechanism involves this compound's inhibition of the EGFR signaling pathway and its downstream effectors, leading to reduced cell survival and restored apoptosis sensitivity [1] [3] [4].
The table below summarizes quantitative data from recent studies on this compound and paclitaxel combination therapy.
| Cancer Cell Line / Model | Combination Treatment | Key Findings | Proposed Mechanism |
|---|
| Ovarian cancer SKOV3-TR (paclitaxel-resistant) [1] [3] | this compound + Paclitaxel | • Dose- and time-dependent resensitization to paclitaxel. • Enhanced apoptosis. | • Downregulation of EGFR via lysosomal degradation. • Inhibition of AKT, ERK, STAT3, p38 MAPK signaling. • Modulation of BCL-2 family proteins (↓BCL-2, ↓MCL-1). | | Ovarian cancer HeyA8-MDR (paclitaxel-resistant) [1] [3] | this compound + Paclitaxel | Inhibition of paclitaxel resistance. | Suggests a non-cell-specific, generalized mechanism for resensitization. | | Breast cancer MDA-MB-231 & MDA-MB-468 [5] | DGL-PTX-PEG-PCL Nano-micelles | • Suppressed proliferation. • Induced apoptosis. | Improved drug delivery and bioavailability via nano-encapsulation. | | Gastric cancer MGC-803 [6] | this compound + Cisplatin | Synergistic inhibition of cell proliferation (Isobologram analysis CI<1). | Not fully detailed in results; study suggests involvement of DNA repair pathways. | | Lung cancer NCI-1975 [7] | this compound alone (ROS mechanism study) | • IC~50~: 42.6 μM. • Apoptosis induced via ROS-driven Akt pathway. | • ↑ROS generation. • ↓p-Akt, ↓p-GSK3β. • ↑Cleaved Caspase-3. Effect reversed by antioxidant NAC. |
Below are methodologies for key experiments demonstrating this compound's efficacy in combination therapy.
This protocol is used to determine the synergistic effects of this compound and paclitaxel.
(Abs_control - Abs_treated) / Abs_control * 100%.CI = (d1/Dx1) + (d2/Dx2), where Dx1 and Dx2 are the doses of this compound and paclitaxel required to achieve a certain effect alone, and d1 and d2 are the doses in combination that achieve the same effect. CI < 1 indicates synergism, CI = 1 additivity, and CI > 1 antagonism [6].This protocol quantifies drug-induced apoptotic cell death.
This protocol assesses changes in key signaling proteins following combination treatment.
To help visualize the experimental process and underlying biology, the following diagrams were created using Graphviz's DOT language.
Diagram 1: Experimental Workflow for this compound-Paclitaxel Study This flowchart outlines the key steps in a typical research study investigating this combination therapy.
Diagram 2: Proposed Mechanism of this compound in Resensitization This diagram illustrates how this compound is thought to restore paclitaxel sensitivity in resistant cancer cells by targeting the EGFR signaling pathway.
A significant challenge for this compound is its low bioavailability. To address this, researchers have developed nano-formulations:
I hope these application notes and detailed protocols provide a robust foundation for your research. Should you require further clarification on any specific methodology, please feel free to ask.
Deguelin, a natural rotenoid isolated from plants such as Mundulea sericea, has demonstrated significant antiproliferative activity against various cancer cell lines, including lung cancer, multiple myeloma, and colorectal carcinoma. The compound exerts its anticancer effects through multiple mechanisms, with the induction of reactive oxygen species (ROS) playing a pivotal role in initiating apoptosis and cell cycle arrest. Research has shown that this compound potently stimulates intracellular ROS generation, which functions as an upstream signal that suppresses the Akt signaling pathway, leading to caspase-3 activation and ultimately apoptotic cell death. The sensitivity of cancer cells to this compound-induced oxidative stress stems from their elevated intrinsic ROS stress and limited antioxidant capacity, making them particularly vulnerable to additional ROS insults. These application notes provide detailed methodologies for detecting and quantifying ROS in cancer cells following this compound treatment, enabling researchers to investigate this critical mechanism of action.
The detection of this compound-induced ROS follows a logical experimental workflow that progresses from cell preparation through data interpretation. The diagram below illustrates this process:
This compound induces apoptosis through a ROS-driven pathway that primarily involves the suppression of Akt signaling. The following diagram illustrates the core signaling mechanism:
Table 1: Essential Reagents for ROS Detection Assays
| Category | Specific Items | Supplier Examples | Storage Conditions |
|---|---|---|---|
| Cell Culture | Cancer cell lines (NCI-H1975, NCI-H460, U266) | ATCC, Cell Banks | Liquid N₂ or -80°C |
| RPMI-1640 or DMEM medium | Gibco, Sigma-Aldrich | 4°C | |
| Fetal Bovine Serum (FBS) | Hyclone, Gibco | -20°C | |
| Penicillin/Streptomycin | Gibco | -20°C | |
| Trypsin-EDTA | Gibco | -20°C | |
| Treatments | This compound | Sigma-Aldrich, Cayman Chemical | -20°C (desiccated) |
| N-acetylcysteine (NAC) | Sigma-Aldrich | Room temperature | |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Room temperature | |
| ROS Detection | H₂DCF-DA | Thermo Fisher, Sigma-Aldrich | -20°C (desiccated, dark) |
| Phosphate Buffered Saline (PBS) | Gibco | Room temperature | |
| Trypan Blue | Sigma-Aldrich | Room temperature | |
| Assay Kits | MTT Assay Kit | Sigma-Aldrich | 4°C (dark) |
| Annexin V-FITC/PI Apoptosis Kit | Thermo Fisher | 4°C |
Table 2: Essential Equipment and Software
| Equipment Type | Specific Models/Examples | Manufacturer |
|---|---|---|
| Cell Culture | CO₂ Incubator | Thermo Scientific |
| Biological Safety Cabinet | NuAire, Thermo | |
| Centrifuge | Eppendorf, Beckman | |
| Inverted Phase Contrast Microscope | Leica, Olympus | |
| Flow Cytometry | Flow Cytometer | BD Biosciences, Beckman |
| Flow Cytometry Tubes | BD Falcon, Corning | |
| Microscopy | Fluorescence Microscope | Leica, Olympus, Zeiss |
| Digital Camera System | Hamamatsu, QImaging | |
| Analysis Software | FlowJo | FlowJo LLC |
| ImageJ | NIH | |
| GraphPad Prism | GraphPad Software | |
| TriTek CometScore | TriTek Corp |
Cell Thawing and Culture
Experimental Seeding
This compound Treatment
NAC Pre-treatment
Probe Preparation
Cell Staining
Flow Cytometry Analysis
Fluorescence Microscopy
Cell Viability Assessment (MTT Assay)
Apoptosis Detection (Annexin V/PI Staining)
Western Blot Analysis for Signaling Pathways
Table 3: Expected Experimental Outcomes from this compound Treatment in Cancer Cells
| Parameter | Control | This compound (5 μM) | This compound (25 μM) | This compound (50 μM) | NAC + this compound (50 μM) |
|---|---|---|---|---|---|
| ROS Levels | 100% | 125-150% | 175-225% | 250-350% | 110-130% |
| Cell Viability | 100% | 85-95% | 60-75% | 40-55% | 75-85% |
| p-Akt Expression | 100% | 70-85% | 40-60% | 20-40% | 70-90% |
| Cleaved Caspase-3 | Baseline | 1.5-2× increase | 3-4× increase | 5-7× increase | 1.5-2× increase |
| Apoptotic Cells | 5-10% | 15-25% | 35-50% | 55-75% | 20-30% |
Note: Values represent expected ranges based on published studies using lung cancer and multiple myeloma cell lines. Actual results may vary depending on cell type and experimental conditions.
Statistical Methods
Data Normalization
Data Visualization
Table 4: Common Issues and Solutions in ROS Detection Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low Signal | Inadequate dye concentration | Increase H₂DCF-DA concentration (up to 25 μM) or incubation time |
| Excessive dye washing | Reduce number of washes or use serum-containing medium during washes | |
| Probe degradation | Prepare fresh stock solutions; protect from light | |
| High Background | Auto-oxidation of dye | Work quickly; minimize light exposure; include unstained controls |
| Serum in staining medium | Use serum-free medium during staining | |
| Cell death | Reduce treatment concentrations; check viability before staining | |
| Variable Results | Inconsistent cell seeding | Use accurate cell counting methods; allow uniform attachment |
| Edge effects in plates | Use interior wells; account for evaporation differences | |
| Instrument variation | Calibrate instruments regularly; use consistent settings | |
| No NAC Rescue | Inadequate NAC concentration | Increase NAC concentration (up to 10 mM) or pre-treatment time |
| Incorrect timing | Ensure NAC is added before this compound treatment | |
| NAC oxidation | Prepare fresh NAC solution for each experiment |
The protocols outlined in this document provide researchers with robust methodologies for detecting and quantifying this compound-induced ROS generation in cancer cells. The key advantage of this approach lies in its ability to directly link ROS induction to downstream apoptotic signaling through the Akt pathway, offering mechanistic insights into this compound's anticancer activity. The inclusion of NAC controls is essential for confirming the specificity of ROS-mediated effects, as demonstrated by the partial but statistically significant reversal of this compound's cytotoxicity when co-treated with this antioxidant.
These methods have broad applications in cancer pharmacology and drug development, enabling the characterization of this compound's mechanism across various cancer cell types. Furthermore, the protocols can be adapted for high-throughput screening of this compound analogs to identify compounds with improved efficacy and reduced neurotoxicity. As research advances, these standardized approaches will facilitate the development of this compound-based therapeutics that effectively target the unique redox vulnerabilities of cancer cells while minimizing off-target effects in normal tissues.
1. Molecular Mechanism of Action Deguelin exerts its anticancer effects through multiple pathways, with FAK inhibition being a key mechanism. It directly suppresses FAK phosphorylation and activation, disrupting downstream signaling [1]. This inhibition is often linked to its action on the PI3K/AKT/mTOR pathway, a crucial axis for cell survival and proliferation [2] [3] [4]. This compound also downregulates other critical nodes in cancer signaling, including NF-κB and Wnt/β-catenin pathways, and can modulate the expression of proteins like Fibroblast Growth Factor Receptor 4 (FGFR4), further contributing to its anti-proliferative and pro-apoptotic outcomes [2] [3].
2. Key Cellular and Biological Effects The primary consequences of FAK and pathway inhibition by this compound include:
This protocol is used to determine the inhibitory effect of this compound on cancer cell growth.
This protocol quantifies the percentage of cells undergoing early and late-stage apoptosis after this compound treatment.
This series of assays evaluates the anti-angiogenic effect of this compound via its action on EPCs.
The table below consolidates key experimental findings from recent studies.
Table 1: Summary of this compound's Effects in Preclinical Models
| Assay Type | Cell Line / Model | This compound Concentration | Key Observed Effects |
|---|---|---|---|
| Proliferation (CCK-8) | Gastric cancer MGC-803 & MKN-45 [4] | 1 - 50 µM | Significant, dose-dependent inhibition of cell proliferation. |
| Apoptosis (Annexin V/PI) | Gastric cancer MGC-803 & MKN-45 [4] | 1 - 25 µM | Increased apoptotic cell population; altered Bax/Bcl-2 ratio. |
| Cell Cycle Analysis | Gastric cancer MGC-803 & MKN-45 [4] | 1 - 25 µM | Induction of G1-phase cell cycle arrest. |
| EPC Migration | Bone marrow-derived EPCs [1] | 10 - 100 nM | Significant, dose-dependent reduction in EPC migration. |
| EPC Tube Formation | EPCs co-cultured with HUVECs [1] | 100 nM | Reduced incorporation of EPCs into tube-like networks. |
| In Vivo Tumor Growth | Mouse tumor xenograft model [1] | 2 mg/kg | Suppression of tumor growth and lung metastasis. |
The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for conducting these experiments.
Diagram 1: this compound's core signaling inhibition and functional outcomes. This compound targets multiple key oncogenic pathways, leading to diverse anti-tumor effects.
Diagram 2: Generalized workflow for in vitro assessment of this compound. This flowchart outlines the key steps for conducting experiments to evaluate this compound's effects on cancer cells.
This compound is a promising natural product with a multi-targeted mechanism of action centered on FAK inhibition. The provided Application Notes and detailed protocols offer a foundation for researchers to systematically investigate its antitumor properties. Future work should focus on optimizing this compound's pharmacokinetic profile and toxicity to advance its translational potential [2].
This section addresses common challenges and proven solutions from recent studies.
FAQ 1: What are the main challenges of using native Deguelin in experiments? this compound faces two major hurdles: possible neurotoxicity, as it inhibits mitochondrial complex I, leading to Parkinsonian-like symptoms, and physicochemical limitations like volatility and instability that impede its practical application [1] [2].
FAQ 2: What are the primary strategies to overcome these issues? The main strategy is structural modification. Researchers are designing this compound derivatives with improved properties. A key approach is shifting the compound's target from the N-terminal to the C-terminal domain of Hsp90, which is associated with reduced neurotoxicity [1] [2].
FAQ 3: Are there examples of successful this compound derivatives? Yes, several derivatives show promise. L80 was one of the first to show markedly lower cytotoxicity in HT-22 cells while preserving anticancer activity. A more advanced derivative, SH-1242, maintains significant antitumor efficacy while substantially minimizing neurotoxic effects [1] [2].
The table below summarizes key derivatives and their optimized traits based on Structure-Activity Relationship (SAR) studies.
| Derivative/Optimization Focus | Key Structural Changes | Improved Properties |
|---|---|---|
| General Strategy: C-terminal Hsp90 Inhibition | Modifications to interact with the C-terminal domain of Hsp90 instead of the N-terminal domain. | Reduced neurotoxicity while retaining anticancer efficacy [1] [2]. |
| Derivative L80 | Specific structural changes not detailed, but designed as a this compound derivative. | Markedly lower cytotoxicity in HT-22 cells; preserved anticancer activity [1] [2]. |
| Derivative SH-1242 | An advanced derivative developed after L80. | Significant antitumor efficacy with substantially minimized neurotoxic effects [1] [2]. |
| Ring-Based Modifications | Alterations to individual rings (A, B, C, etc.) and local oxidation/reduction processes. The C7 position is notably significant. | Affects antitumor efficacy and helps establish structure-activity relationships [1] [2]. |
This protocol outlines a standard workflow for evaluating newly synthesized this compound analogs, based on common methodologies from recent literature.
Step-by-Step Procedure:
Understanding the multifaceted mechanisms of this compound is crucial for rational derivative design. The diagram below maps its primary anticancer signaling pathways.
SH-14 is a novel derivative of the natural compound deguelin, designed to retain potent anticancer activity while reducing the neurotoxicity associated with the parent compound [1] [2]. Its development was driven by the need to overcome the Parkinsonian-like side effects induced by this compound's inhibition of mitochondrial complex I and its activation of the Src/STAT signaling pathway [1] [2].
The table below summarizes the key advantages of SH-14 compared to this compound:
| Feature | This compound | SH-14 Derivative |
|---|---|---|
| Anticancer Efficacy | Potent activity against premalignant and malignant cells [1] | Retains equivalent apoptotic activity in most premalignant and malignant cell lines [1] |
| Cytotoxicity to Immortalized HBE Cells | Detectable cytotoxicity at 1 μM [1] | Less cytotoxicity at a dose (1 μM) that is effective against cancer cells [1] |
| Effect on Src/STAT Signaling | Strongly activates, linked to Parkinson's disease pathogenesis [1] | No detectable influence on this pathway [1] |
| Aqueous Solubility | Lower | Better [1] |
| Primary Improvement | Significant potential for neurotoxicity [2] | Designed for reduced potential side effects and lesser toxicity [1] |
While the synthetic route for SH-14 is not detailed in the available sources, the following are standardized protocols used in the original research to characterize its biological activity [1]. You can use these to benchmark your own compounds.
This Western blot protocol determines whether a test compound functionally inhibits Hsp90, a primary target of this compound and its derivatives [1].
RPPA is a high-throughput immunoassay used to evaluate the expression levels of a vast number of proteins and phosphoproteins in response to treatment [1].
The table below addresses potential issues you may encounter when working with or synthesizing SH-14-like compounds.
| Problem & Phenomenon | Possible Root Cause | Solution & Recommendation |
|---|
| Low Aqueous Solubility Compound precipitates in aqueous cell culture media. | Inherent hydrophobicity of the rotenoid core structure [1]. | Use a stock solution in DMSO, ensuring the final DMSO concentration in cell media is ≤0.1%. For in vivo work, explore formulation with safe solubilizing agents. | | High Cytotoxicity in Normal Cell Lines Your derivative is toxic to immortalized HBE cells. | The compound may be activating the Src/STAT signaling pathway, a key mediator of neurotoxicity [1] [2]. | Use a Western blot to check for increased phosphorylation of Src and STAT in treated normal cells. Focus on derivatives that do not activate this pathway. | | Poor Selectivity for Cancer Cells Your derivative kills cancer and normal cells equally. | The compound's mechanism may be dominated by non-specific mitochondrial toxicity (Complex I inhibition) [2]. | Evaluate the compound's effect on mitochondrial membrane potential. Prioritize derivatives that specifically downregulate Hsp90 client proteins without severely disrupting mitochondrial function. | | Inconsistent HIF-1α Western Blot Results No clear destabilization of HIF-1α is observed. | Hypoxic conditions may not be stringent enough, or compound concentration/ exposure time may be insufficient. | Confirm hypoxia chamber calibration (maintain 1% O₂). Increase compound treatment concentration or duration empirically, monitoring for non-specific cytotoxicity. |
The following diagrams illustrate the key signaling pathways affected by SH-14 and the experimental workflow for its validation.
To advance SH-14 towards clinical application, future work should focus on:
Deguelin is a natural rotenoid best recognized as an inhibitor of NADH: ubiquinone oxidoreductase (Mitochondrial Complex I) [1]. This inhibition leads to a cascade of detrimental cellular events:
Researchers can employ several strategies to counteract this compound's toxic effects while preserving its anti-tumor efficacy.
Using antioxidants is a direct approach to counteract the ROS-driven toxicity. The synthetic antioxidant N-Acetyl Cysteine (NAC) has been experimentally shown to be effective.
Experimental Evidence for NAC:
Suggested Protocol for NAC Co-Treatment:
| Aspect | Details |
|---|---|
| Application | In vitro cell culture models. |
| NAC Role | Broad-spectrum ROS scavenger and precursor to glutathione. |
| Procedure | Pre-treat cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound, or co-administer them simultaneously. |
| Key Measurements | Monitor intracellular ROS levels (e.g., with H2DCF-DA dye), cell viability (MTT assay), and apoptosis markers (Caspase-3 activation, FACS analysis) [2]. |
A more sophisticated strategy involves the chemical modification of the this compound molecule to create derivatives with a better safety profile.
Rationale and Successful Derivatives: Researchers have designed derivatives that bind to the C-terminal domain of Hsp90—another key target of this compound—instead of the more toxic N-terminal domain. This approach has yielded promising results [3]:
Q1: Can the neurotoxic effects of this compound be modeled in animals? A1: Yes, animal models are well-established. For instance, administering this compound to rats at 6 mg/kg/day for 6 days has been reported to reliably induce Parkinsonian-like symptoms, including degeneration of the dopaminergic pathway [1].
Q2: Besides NAC, are there other compounds that can protect against mitochondrial toxicity? A2: While NAC is the most directly supported compound for mitigating this compound's toxicity in research, other molecules are known to support mitochondrial health broadly. These include acetyl L-carnitine (supports fatty acid transport for energy production) and alpha-lipoic acid (a potent antioxidant), often used in combination [4] [5]. However, their specific efficacy in the context of this compound toxicity requires further experimental validation.
Q3: What are the primary molecular pathways involved in this compound's anticancer effect that we should monitor? A3: Beyond complex I inhibition, your experiments should monitor this compound's impact on several key signaling pathways. It is a well-known modulator of:
The following diagram outlines a logical workflow for designing experiments to test potential mitigants for this compound toxicity.
The core structure of deguelin is a rigid pentacyclic framework (rings A-E). Modifying the central C-ring and the adjacent B-ring is a key strategy to overcome the natural compound's limitations.
The table below summarizes the primary challenges and the corresponding strategic goals of these modifications:
| Challenge | Strategic Goal of C/BC-Ring Modification |
|---|---|
| Complexity & Synthesis: The fused pentacyclic structure makes total synthesis and further modification difficult [1] [2]. | Simplify Structure: Create synthetically accessible scaffolds that are easier and more efficient to produce [3]. |
| Rigidity & Toxicity: The rigid structure limits conformational flexibility, potentially reducing optimal interaction with targets like HSP90. It is also associated with neurotoxicity [1] [3] [4]. | Enhance Flexibility & Safety: Introduce more flexible linkers to improve binding and design derivatives that maintain efficacy with reduced toxicity [1] [3]. |
A prominent modern strategy is the simultaneous truncation of the B-, C-, and E-rings (BCE-ring truncation). This approach simplifies the this compound scaffold to a flexible deoxybenzoin backbone, which is more synthetically tractable [3].
The synthesis and modification of this core involve several key steps, as illustrated below:
Numerous derivatives have been synthesized based on this core. The following table summarizes the most active compounds from one study and their performance against various cancer cell lines [3]:
| Derivative | Core Structure & Key Modification | Anticancer Activity (IC₅₀) |
|---|---|---|
| 3a | Deoxybenzoin; Ketone | A549 (Lung): 6.62 μM [3] |
| 6a | Deoxybenzoin; Oxime | HCT116 (Colorectal): 3.43 μM [3] |
| 8c, 8e, 8f | Deoxybenzoin; D-ring O-alkylation | MCF-7 (Breast): < 10 μM [3] |
| 8d | Deoxybenzoin; D-ring O-benzylation | HCT116 (Colorectal): 6.96 μM [3] |
Analysis of the BCE-truncated this compound analogues reveals several key structure-activity relationships:
This section provides a generalized experimental workflow for the synthesis of BCE-truncated this compound analogues, specifically the ketone core, based on the modified Friedel-Crafts acylation described in the search results [3].
Frequently Asked Questions (FAQs)
Q: Why is BCE-ring truncation a favored strategy over modifying the native this compound structure?
Q: What are common issues during the Friedel-Crafts acylation step, and how can they be resolved?
Q: How can I prioritize which derivatives to advance for further biological testing?
| Issue & Possible Cause | Suggested Solution |
|---|---|
| High cytotoxicity in normal cell lines | Switch to a C-terminal targeting deguelin analogue (e.g., SH-1242 or SH-14). These show minimal effects on viability of normal bronchial epithelial and vascular endothelial cells [1] [2] [3]. |
| Induction of heat shock response (HSR) | Use C-terminal inhibitors like NCT-547. Unlike N-terminal inhibitors, it does not trigger pro-survival HSR (no increase in HSP70 or HSF-1 nuclear accumulation) [4]. |
| Low potency of C-terminal inhibitor | Employ optimized derivatives. NCT-50 (a novobiocin-deguelin hybrid) has an average IC50 of ~2 µM in NSCLC cells, superior to novobiocin (IC50 in the hundreds of µM) [3]. |
| Trastuzumab resistance in HER2+ models | Use NCT-547. It degrades both full-length HER2 and oncogenic p95HER2, disrupts HER2 heterodimers, and impairs cancer stem-like properties [4]. |
| Need to confirm C-terminal binding | Perform a competitive binding assay. A fluorescence competition assay with a coumarin derivative like MDCC can confirm binding at the C-terminal site [5] [6]. |
Q1: Does this compound itself target the Hsp90 C-terminal domain? A1: No. Structural and biochemical studies identify this compound as an N-terminal Hsp90 inhibitor that binds to the ATP-binding pocket in the N-terminal domain [7]. The C-terminal targeting activity is a feature of its newer, synthetically derived analogues.
Q2: What are the key advantages of using C-terminal versus N-terminal Hsp90 inhibitors? A2: The primary advantage is the avoidance of the heat shock response (HSR). N-terminal inhibitors trigger HSF-1 activation, leading to upregulated expression of pro-survival HSPs like Hsp70, which can confer resistance to therapy. C-terminal inhibitors degrade client proteins without inducing this compensatory survival mechanism [4] [5].
Q3: Which this compound analogues target the C-terminal domain, and what is the evidence? A3: Key analogues and the evidence for their action include:
Q4: How do C-terminal Hsp90 inhibitors overcome drug resistance? A4: They target multiple resistance mechanisms simultaneously. For example, in HER2-positive breast cancer, NCT-547 has been shown to:
For your experimental planning and validation, here are summaries of key methodologies and quantitative findings from the literature.
The following diagram outlines a general workflow to experimentally validate the activity and mechanism of a putative C-terminal Hsp90 inhibitor.
The table below summarizes the anticancer efficacy and safety data for key this compound-derived C-terminal Hsp90 inhibitors from recent studies.
| Compound | Key Experimental Findings | In Vitro IC50 (Viability) | In Vivo Efficacy & Safety |
|---|---|---|---|
| NCT-547 | Induces apoptosis in sensitive & resistant HER2+ breast cancer cells; degrades HER2/p95HER2; impairs cancer stem-like traits; no HSR [4]. | Data shown as dose-dependent reduction [4]. | Inhibits tumor growth in trastuzumab-resistant xenografts; reduces angiogenesis; no initial hepatic/renal toxicity [4]. |
| SH-1242 | Binds Hsp90 C-terminus; degrades client proteins without Hsp70 induction; effective in KRAS-driven and patient-derived lung cancer models [1]. | Potent efficacy in human lung cancer cells [1]. | Reduces tumor multiplicity/volume; induces apoptosis; no obvious histopathology in rat brains (vs. This compound neurotoxicity) [1]. |
| NCT-50 | Induces apoptosis (sub-G1 accumulation, PARP cleavage); suppresses HIF-1α & other clients; binds Hsp90 C-terminal pocket [3]. | ~2 µM (in NSCLC cells); >10 µM (in normal cells) [3]. | No significant change in mouse body weight or serum liver/renal markers after 7-day treatment [3]. |
This is a standard western blot protocol to confirm the degradation of Hsp90 client proteins, a primary readout for Hsp90 inhibitor activity.
To clearly understand the fundamental difference in mechanism between classic this compound and its newer analogues, the following pathway diagram illustrates the key distinctions.
The following table summarizes key findings on how deguelin affects normal cells and the strategies investigated to mitigate this toxicity.
| Normal Cell Line / Model | Observed Cytotoxicity | Proposed Mechanism | Strategies for Toxicity Reduction |
|---|---|---|---|
| Hs 578Bst (human normal mammary epithelial cells) | No significant apoptosis induced at doses effective on cancer cells [1] | Not specified | N/A (Inherent selectivity suggested) |
| HT-22 (mouse hippocampal neuronal cells) | High cytotoxicity from native this compound [2] | Inhibition of mitochondrial complex I [2] | Use of derivative L80, which showed markedly lower cytotoxicity [2] |
| Zebrafish Embryos | Significant developmental delay, growth inhibition, apoptosis [1] | Down-regulation of FGFR4, leading to inhibition of PI3K/Akt and MAPK pathways [1] | Forced overexpression of FGFR4 attenuated the toxic effects [1] |
| In Vivo (Rats) | Induction of Parkinson's disease-like syndrome at high doses [2] [3] | Inhibition of complex I; activation of Src leading to phosphorylation of α-synuclein [2] | Development of derivative SH-1242, which showed minimal neurotoxic effects [2] |
To assess the toxicity and potential selectivity of this compound or its analogs in your lab, you can employ the following standard assays.
This protocol is used to compare the effect of a compound on cancer cells versus normal cells [1] [4].
This protocol helps determine if cytotoxicity is mediated by reactive oxygen species (ROS) [4].
Here are answers to frequently asked questions that may arise during experimentation.
Q1: The cytotoxicity of this compound on my normal cell lines is too high, confounding my results. What can I do?
Q2: My results show that this compound is also toxic to the normal cell lines I am using. Does this mean it has no therapeutic potential?
Q3: The mechanism of this compound seems to involve many pathways. Which ones are most critical for its toxicity in normal cells?
The diagram below illustrates the primary reported mechanisms of this compound's cytotoxicity in normal cells and the corresponding strategies to reduce it.
| Feature | This compound | SH-14 Derivative |
|---|---|---|
| Primary Target | Hsp90 C-terminal domain [1] [2] | Hsp90 C-terminal domain [1] |
| Key Mechanism | Binds Hsp90, destabilizing client proteins (HIF-1α, Akt) and inducing apoptosis [1] [3] | Binds Hsp90, destabilizing client proteins (HIF-1α, Akt) and inducing apoptosis [1] |
| Efficacy | Potent anti-proliferative and pro-apoptotic activity in premalignant and malignant cell lines [1] | Equivalent or superior apoptotic activity in premalignant and malignant cell lines [1] |
| Neurotoxicity Concern | Higher; activates Src/STAT3 signaling, linked to Parkinson's disease-like pathology [1] [2] | Lower; shows no detectable activation of Src/STAT3 signaling [1] |
| Cytotoxicity to Normal Cells | More cytotoxic to immortalized human bronchial epithelial cells at 1 μM [1] | Less cytotoxic to immortalized human bronchial epithelial cells at 1 μM [1] |
| Aqueous Solubility | Lower [1] | Better [1] |
The key findings in the table are supported by several laboratory studies. Here are the methodologies from the foundational research that compared the two compounds side-by-side [1]:
The diagram below illustrates the shared and divergent signaling pathways affected by this compound and its derivative, SH-14, which explains their differing toxicity profiles.
The core anti-cancer mechanism of both this compound and SH-14 involves binding to the C-terminal domain of Heat Shock Protein 90 (Hsp90) [2]. This binding inhibits Hsp90's chaperone function, leading to the degradation of its client proteins. Key clients include Hypoxia-Inducible Factor 1-alpha (HIF-1α) and various proteins in the PI3K/Akt pathway, which are critical for tumor survival, growth, and angiogenesis [1] [3]. The suppression of these proteins ultimately triggers apoptosis (programmed cell death) in cancer cells.
The critical difference lies in the Src/STAT3 signaling pathway:
For scientists in drug development, the data suggests that SH-14 represents a strategic optimization of the this compound scaffold.
The table below summarizes the core characteristics and experimental findings for these Hsp90 inhibitors and their leading analogues.
| Inhibitor | Binding Site | Key Mechanisms & Experimental Evidence | Reported Efficacy | Reported Toxicity & Limitations |
|---|
| This compound (Natural Rotenoid) | Hsp90 C-terminal domain (CTD) [1] [2] | - Binds to CTD ATP-pocket, disrupting chaperone function and leading to client protein degradation [1].
To support your experimental planning, here are the methodologies from several pivotal studies.
For this compound & SH-1242 (C-terminal Inhibition):
For 17-AAG (N-terminal Inhibition):
Pathway Analysis (RPPA): A key methodology used to broadly profile the effects of this compound and its analogues was the Reverse Phase Protein Array (RPPA). In this protocol, cell lysates from treated samples (e.g., H460 NSCLC cells treated with 50 nM compound for 24-48 hours) are serial diluted and spotted onto nitrocellulose slides. These are then probed with a wide array of antibodies, allowing for the quantification of hundreds of proteins and phosphoproteins simultaneously to map signaling pathway alterations [2].
The diagram below illustrates the core mechanistic difference between N-terminal and C-terminal Hsp90 inhibitors, which underpins their distinct biological profiles.
The following table compiles experimental IC₅₀ values and key findings from recent studies to help you compare this compound's activity. The IC₅₀ is the concentration at which a substance achieves half of its maximum inhibitory effect.
| Cancer Type | Cell Line / Model | Reported IC₅₀ / Effective Concentration | Key Findings and Mechanisms |
|---|---|---|---|
| Prolactinoma | GH3 (rat) | 0.1518 µM [1] | Inhibited cell viability, prolactin synthesis; targeted PI3K/AKT/CREB3L1 and ornithine decarboxylase (ODC) [1]. |
| Prolactinoma | MMQ (rat) | 0.2381 µM [1] | Promoted apoptosis and cell cycle arrest; targeted ODC [1]. |
| Leukemia | Nalm6 (human) | Significant inhibition at 0.4 µM (low conc.) [2] | Caused G2/M cell cycle arrest, reduced ROS; led to lactate accumulation and ATP depletion [2]. |
| Pancreatic Cancer | Bxpc-3 (human) | ~5-10 µM (from growth curve) [3] | Induced apoptosis, inhibited migration/invasion; suppressed Hedgehog signaling and MMP-2/MMP-9 [3]. |
| Pancreatic Cancer | Panc-1 (human) | ~2-5 µM (from growth curve) [3] | Effects similar to Bxpc-3, with higher sensitivity [3]. |
| Non-Small Cell Lung Cancer (NSCLC) | A549, PC9 (human) | Effective at 5-10 µM [4] | Inhibited migration, invasion, and EMT; upregulated tumor suppressors PTEN and KLF4 [4]. |
| Melanoma | A2058, A375 (human) | Sub-micromolar range [5] | Identified via HTS; inhibited OXPHOS, activated AMPK, and inhibited mTORC1 signaling [5]. |
| Hepatocellular Carcinoma (HCC) | Hep3B, HepG2 (human) | Inhibition in low µM range [6] | Suppressed angiogenesis by targeting HGF-c-Met pathway and reducing VEGF secretion [6]. |
To help you evaluate and potentially replicate these findings, here are the core methodologies commonly used in the cited studies.
This compound is a multi-target agent, and its anticancer effects are mediated through the modulation of several critical cellular pathways. The diagram below illustrates its key mechanisms.
The core mechanisms involve:
When interpreting this data and planning experiments, please consider the following:
| Compound | Key Finding on Potency/Selectivity | Experimental Model | Reference |
|---|---|---|---|
| Deguelin | More selective for PTEN-null cells (IC50 ~500x lower than for PTEN-WT cells) [1]. | Genetically engineered mouse model for prostate cancer (Pten-/-; Trp53-/- fibroblasts) [1]. | [1] |
| Rotenone | N/A | N/A | N/A |
| This compound | Demonstrated sub-nanomolar to nanomolar potency against Triple-Negative Breast Cancer (TNBC) cell lines modeling the Luminal Androgen Receptor (LAR) subtype (GI50: 30-61 nM), with 197 to 566-fold selectivity over other TNBC subtypes [2]. | Cell viability assay (Sulforhodamine B) on a panel of human TNBC cell lines (MDA-MB-453, SUM-185PE, etc.) [2]. | [2] |
| Rotenone | N/A | N/A | N/A |
| This compound & Rotenone | Both identified as hits from a high-throughput screen; both effectively reduced proliferation of vemurafenib-resistant melanoma cell lines [3]. | High-throughput cell viability assay (CellTiter-Glo) on A2058 (metastatic melanoma) and derived vemurafenib-resistant lines [3]. | [3] |
| This compound & Rotenone | Both showed nanomolar activity against the amastigote form of Trypanosoma cruzi (the parasite causing Chagas disease) without host cell toxicity [4]. | In vitro anti-parasitic assay on T. cruzi amastigotes [4]. | [4] |
This compound and rotenone are rotenoids that potently inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase) [5] [1] [6]. This inhibition disrupts the electron transport chain, leading to reduced oxygen consumption, loss of mitochondrial membrane potential, and a drop in ATP production [3] [1]. This primary metabolic injury can subsequently trigger apoptosis and cell death.
Researchers use several standardized methods to evaluate mitochondrial inhibition and its cellular effects:
Cell Viability/Proliferation Assays:
Metabolic Pathway Analysis:
The following diagram illustrates the logical sequence from complex I inhibition to the measured experimental outcomes:
A major challenge in developing these compounds as drugs is their neurotoxicity. Both this compound and rotenone can induce Parkinsonian-like symptoms in animal models by inhibiting complex I in dopaminergic neurons [7] [5] [6]. This has led to research into structural analogs (e.g., SH-1242) designed to retain anticancer efficacy with reduced neurotoxicity [7] [8].
This compound exerts its anti-angiogenic effects through several mechanisms, as summarized in the table below.
| Mechanism of Action | Experimental Evidence (In Vitro/In Vivo) | Key Findings |
|---|
| Inhibits VEGF Signaling [1] [2] | • Cell-based assays: HUVEC proliferation, migration, tube formation. • In vivo: Mouse Matrigel plug assay; HCC patient-derived xenografts (PDX). | • Suppressed VEGF-induced VEGFR2 activation. • Inhibited downstream AKT and ERK1/2 signaling. • Reduced microvessel density in tumors (60% decrease in CD31 staining) [1] [2]. | | Reduces VEGF Autocrine Loop [1] [2] | • ELISA assays on HCC cell lines (Hep3B, HepG2). | • Decreased VEGF secretion from cancer cells in dose- and time-dependent manner [1] [2]. | | Targets HGF/c-Met Pathway [1] [2] | • Western blot analysis of HCC cells. • Knock-down of c-Met expression. | • Suppressed HGF-induced c-Met activation. • Impaired HGF-mediated VEGF production, disrupting a key pro-angiogenic axis [1] [2]. | | Induces Cell Cycle Arrest [1] | • Flow cytometry (FACS) on HUVECs. | • Caused accumulation of endothelial cells in G2/M phase, inhibiting proliferation [1]. |
The following diagram illustrates the primary signaling pathways through which this compound inhibits angiogenesis.
The table below compares this compound with other classes of anti-angiogenic agents.
| Inhibitor Class / Example | Primary Target(s) | Key Anti-Angiogenic Mechanisms | Notable Characteristics |
|---|
| Natural Compound: this compound [3] [1] [4] | Multi-target: VEGFR2, c-Met, HSP90, PI3K/Akt, NF-κB [3] [1] [5] | • Blocks VEGF signaling in endothelial cells. • Disrupts HGF/c-Met axis in tumor cells. • Induces cell cycle arrest. | Pros: Broad-spectrum, multi-targeted action, overcomes resistance [4]. Cons/Challenges: Neurotoxicity at high doses, requires structural optimization [3] [4]. | | Anti-VEGF Biologics: Bevacizumab (Avastin) [6] [7] | VEGF-A ligand | • Binds and neutralizes circulating VEGF-A. • Prevents VEGF from activating VEGFR. | Pros: High specificity, clinical success in eye diseases & cancer [6]. Cons/Challenges: Intraocular injections, systemic side effects (e.g., stroke), high cost, patient refractoriness [6]. | | Small-Molecule TKIs: Sorafenib, Sunitinib [1] [2] | Multiple receptor tyrosine kinases (e.g., VEGFR, PDGFR) | • Inhibits intracellular kinase domains of VEGF receptors. • Blocks downstream pro-angiogenic signaling. | Pros: Oral administration, broader target profile. Cons/Challenges: Off-target toxicities, development of resistance. | | Other Natural Compounds: Curcumin, Genistein [6] [7] | Multiple (e.g., NF-κB, MMPs, EGFR) | • Modulate inflammation, oxidative stress. • Inhibit growth factor signaling. | Pros: Favorable safety profiles, multi-functional [6]. Cons/Challenges: Often lower potency, poor bioavailability. |
The key findings on this compound are derived from standard experimental models in angiogenesis research. Here are the core methodologies:
Despite its promising profile, this compound faces a significant challenge that limits its clinical application:
Current research is focused on overcoming this limitation through two main strategies:
SH-1242 is a synthetic analogue of deguelin, a natural rotenoid, developed to be a heat shock protein 90 (Hsp90) inhibitor with potent antitumor efficacy and significantly reduced neurotoxicity compared to its parent compound [1] [2] [3].
The table below summarizes its core profile and how it addresses key limitations of this compound.
| Feature | Description |
|---|---|
| Origin | Synthetic analog of the natural compound this compound [1] [4] |
| Primary Target | C-terminal ATP-binding pocket of Hsp90 [2] [3] [4] |
| Key Improvement | Maintains potent anticancer efficacy with substantially minimized neurotoxicity [2] [3] [4] |
The following table outlines the primary experimental findings that validate SH-1242's improved therapeutic profile. Direct, quantitative side-by-side data against a wide range of other Hsp90 inhibitors is not available in the searched literature.
| Aspect | Experimental Findings & Comparison |
|---|
| Anticancer Efficacy | - Induces apoptosis and reduces tumor vasculature in human cell line-based and patient-derived xenograft models [4].
For researchers seeking to replicate or understand the validation studies, here is a summary of key methodologies cited in the literature.
| Experiment Type | Protocol Details |
|---|
| In Vitro Anticancer Activity | - Cell Viability: Measured using assays like MTT in NSCLC cells and resistant sublines [5].
The diagram below illustrates the key molecular mechanism of SH-1242, as described in the literature, which underlies its anticancer efficacy and reduced toxicity.
The current information is primarily based on preclinical studies. To build a more comprehensive guide, you could:
For researchers, the specific experimental conditions and observed outcomes are critical. The table below outlines key methodologies and findings from recent studies.
| Flavonoid | Experimental Model (Cell Line/Organism) | Treatment Protocol | Key Experimental Findings |
|---|---|---|---|
| Deguelin | Preclinical models (various cancers), HT-22 cells [1] [2]. | In vitro and in vivo administration. | Inhibits mitochondrial complex I, disrupting electron transport and causing ROS accumulation [1] [2]. Also inhibits Hsp90, leading to degradation of oncogenic client proteins [1]. |
| Quercetin | KON oral cancer cells [3]. | MTT assay for viability; DAPI/FDA staining for morphology; Annexin V-FITC and DCFDA for apoptosis/ROS detection; PI staining for cell cycle [3]. | Induced ROS-mediated apoptosis; caused S and G2/M-phase cell cycle arrest; down-regulated anti-apoptotic BCL-2/BCL-XL and up-regulated pro-apoptotic BAX [3]. |
| Anthocyanins | Various cancer cell lines (e.g., colorectal, hepatocellular, ovarian, cervical) [4]. | In vitro studies on bioavailability and signaling pathways; use of nano-delivery systems to enhance stability [4]. | Antioxidant: Scavenged free radicals, reduced pro-inflammatory cytokines (COX-2, TNF-α, IL-6). Pro-oxidant (contextual): Induced mitochondrial dysfunction and cell cycle arrest in cancer cells [4]. |
The following diagram synthesizes the core mechanisms by which this compound and other flavonoids influence ROS and cancer-related signaling pathways, based on the compiled research.
The distinct mechanisms of this compound present both opportunities and challenges for therapeutic development:
In contrast, flavonoids like quercetin and anthocyanins, while potentially less potent as direct ROS inducers, may offer a more favorable safety profile. Quercetin has demonstrated selective cytotoxicity in cancer cells [3], and anthocyanins are generally well-tolerated due to their primary role as dietary antioxidants [4] [5].
| Compound / Agent | Cancer Type with Evidence | Observed Antitumor Effects | Role & Validation of p38 MAPK |
|---|---|---|---|
| Deguelin | Colorectal Cancer [1] [2] | Inhibits cell proliferation, induces apoptosis (in vitro and in vivo) | Activation: SB203580 (p38 inhibitor) attenuates this compound-induced apoptosis [1] [2]. |
| Lung, Breast Cancer [1] | Induces apoptosis, exhibits chemopreventive activity | Proposed via other pathways (e.g., PI3K/Akt, Wnt); p38 role not specified in search results. | |
| Diosmetin | Liver Cancer [3] | Suppresses proliferation & migration, induces apoptosis | Activation: Upregulates p-p38 protein levels; part of a multi-target mechanism. |
| Phthalates (e.g., DEHP, BBP) | Prostate Cancer [4] | Promotes cell proliferation | Activation: Increases p-p38 levels; linked to proliferation, not apoptosis. |
| SB203580 (p38 inhibitor) | Castration-Resistant Prostate Cancer [5] | Decreases cell proliferation, survival, and AR signaling | Inhibition: Used as a tool to confirm p38's role in proliferation and AR signaling. |
| ULTR-p38i (p38 inhibitor) | Colorectal Cancer [6] | Triggers mitotic catastrophe, leading to apoptosis or senescence | Inhibition: Novel inhibitor class; sustained p38 inhibition induces cell death. |
The following methodology, derived from the this compound study in colorectal cancer, outlines a robust approach to confirm the functional role of the p38 MAPK pathway [1].
Key techniques from the protocol include:
The data indicates that the role of p38 MAPK is highly context-dependent. It can be a target for inhibition or a mediator of drug-induced apoptosis, varying by compound and cancer type [1] [6] [5].
To fully understand this compound's potential across different cancers, future research should: